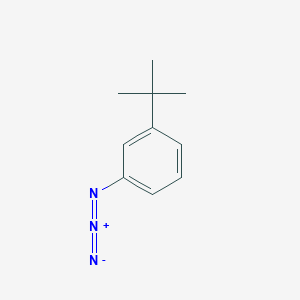
1-Azido-3-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3-tert-butylbenzene is an organic compound that features a benzene ring substituted with a tert-butyl group and an azido group
Preparation Methods
The synthesis of 1-Azido-3-tert-butylbenzene typically involves the azidation of 3-tert-butylbenzyl alcohol. One practical method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.
Chemical Reactions Analysis
1-Azido-3-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (CuAAC reaction).
Common reagents and conditions used in these reactions include sodium azide, triphenylphosphine, iodine, imidazole, and copper catalysts. Major products formed from these reactions include amines and triazoles.
Scientific Research Applications
1-Azido-3-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles, which are important in medicinal chemistry.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 1-Azido-3-tert-butylbenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring through a concerted mechanism. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
1-Azido-3-tert-butylbenzene can be compared with other azido-substituted aromatic compounds, such as:
- 1-Azido-4-tert-butylbenzene
- 1-Azido-2-tert-butylbenzene
- 1-Azido-3-methylbenzene
The uniqueness of this compound lies in the position of the tert-butyl group, which can influence the reactivity and stability of the compound. For example, the steric hindrance provided by the tert-butyl group can affect the rate of cycloaddition reactions and the overall yield of the desired products .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-azido-3-tert-butylbenzene |
InChI |
InChI=1S/C10H13N3/c1-10(2,3)8-5-4-6-9(7-8)12-13-11/h4-7H,1-3H3 |
InChI Key |
PNUGGPDTXGMRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



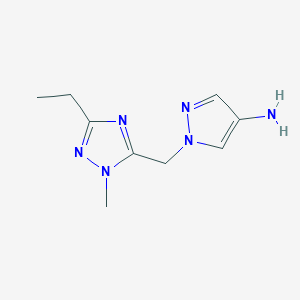

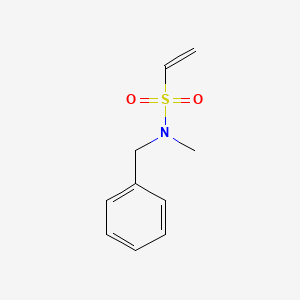

![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)


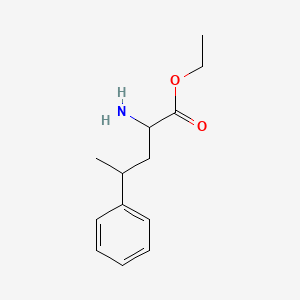
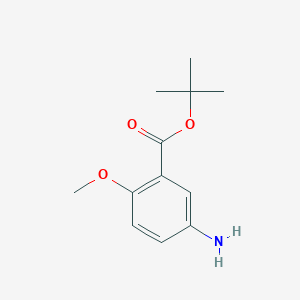
![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate](/img/structure/B13566471.png)
amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)

